2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520865
InChI: InChI=1S/C4H4ClFN4.ClH/c5-4-8-1-2(6)3(9-4)10-7;/h1H,7H2,(H,8,9,10);1H
SMILES:
Molecular Formula: C4H5Cl2FN4
Molecular Weight: 199.01 g/mol

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride

CAS No.:

Cat. No.: VC17520865

Molecular Formula: C4H5Cl2FN4

Molecular Weight: 199.01 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride -

Specification

Molecular Formula C4H5Cl2FN4
Molecular Weight 199.01 g/mol
IUPAC Name (2-chloro-5-fluoropyrimidin-4-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C4H4ClFN4.ClH/c5-4-8-1-2(6)3(9-4)10-7;/h1H,7H2,(H,8,9,10);1H
Standard InChI Key HUKIZBBMXSUVTH-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NC(=N1)Cl)NN)F.Cl

Introduction

Structural Characteristics and Molecular Properties

The compound features a pyrimidine ring—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Substitutents include:

  • Chlorine at position 2, which acts as a leaving group in nucleophilic substitution reactions.

  • Fluorine at position 5, imparting electron-withdrawing effects that modulate ring electronics.

  • Hydrazinyl at position 4, a nucleophilic group that facilitates condensation and cyclization reactions.

  • A hydrochloride salt counterion, improving crystallinity and handling stability.

The molecular formula is C₄H₅ClFN₅·HCl, with a molecular weight of 212.48 g/mol. The presence of fluorine and chlorine creates a π-electron-deficient aromatic system, enhancing reactivity toward nucleophilic aromatic substitution (SNAr) .

Synthetic Routes and Methodological Considerations

Precursor Selection and Functionalization

The synthesis typically begins with 2-chloro-5-fluoro-4-pyrimidinone (CAS: 155-12-4), a commercially available precursor . Key steps include:

  • Hydrazination: Reaction of the 4-keto group with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

  • Salt Formation: Treatment with hydrochloric acid to protonate the hydrazinyl group, yielding the hydrochloride salt.

Example Protocol

  • Dissolve 2-chloro-5-fluoro-4-pyrimidinone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) and reflux at 80°C for 6 hours.

  • Cool the mixture, acidify with concentrated HCl (pH 1–2), and precipitate the product.

  • Filter and recrystallize from ethanol/water to obtain white crystals (Yield: 75–85%) .

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the 2-chloro and 5-fluoro positions require careful control of temperature and stoichiometry.

  • Hydrazine Stability: The hydrazinyl group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis .

Physicochemical Properties

PropertyValue/Description
AppearanceWhite to off-white crystalline powder
Melting Point180–185°C (dec.)
SolubilitySoluble in polar solvents (H₂O, DMSO)
Storage Conditions2–8°C, inert atmosphere
StabilitySensitive to light and moisture

The hydrochloride salt improves aqueous solubility (>50 mg/mL at 25°C), making it suitable for solution-phase reactions.

Reactivity and Applications

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro group is highly reactive toward SNAr, enabling:

  • Amination: Replacement with amines to form 2-amino derivatives.

  • Cross-Coupling: Suzuki-Miyaura reactions for biaryl synthesis .

Condensation Reactions

The hydrazinyl group participates in:

  • Schiff Base Formation: Reaction with aldehydes/ketones to generate hydrazones.

  • Heterocycle Synthesis: Cyclocondensation with β-diketones or nitriles to form pyrazoles or triazines .

Pharmaceutical Applications

  • Antibiotic Precursors: Analogous to 5-fluoro-2-chloropyrimidine (CAS: 62802-42-0), used in antibiotic synthesis .

  • HER2 Kinase Inhibitors: Pyrimidine hydrazines are explored in oncology drug discovery.

Agrochemical Applications

Derivatives of 3-chloro-5-fluoro-2-picolinic acid (e.g., florpyrauxifen) show herbicidal activity, suggesting potential utility in herbicide design .

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